Allyl heptafluoroisopropyl ether

説明

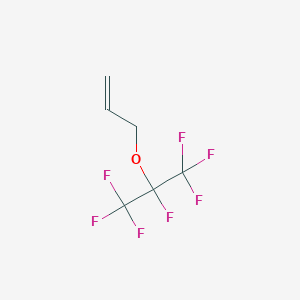

Allyl heptafluoroisopropyl ether (CAS: 15242-17-8; synonyms: 3-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]prop-1-ene) is a fluorinated allyl ether with the molecular formula C₆H₆F₆O and a molecular weight of 208.1 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical stability and reactivity. Key physical properties include a boiling point of 86°C, density of 1.305 g/mL at 25°C, and a volatile, oil-like consistency . It is primarily used in specialty chemical synthesis and polymer industries, where its fluorinated structure enhances thermal and chemical resistance in materials .

特性

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c1-2-3-14-4(7,5(8,9)10)6(11,12)13/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHCQHWDACOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370988 | |

| Record name | Allyl perfluoroisopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15242-17-8 | |

| Record name | Allyl perfluoroisopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl heptafluoroisopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Mechanistic Overview

The Williamson ether synthesis, first developed by Alexander William Williamson in 1850, remains a cornerstone for ether preparation. This method involves the nucleophilic substitution (Sₙ2) of an alkoxide ion with a primary or secondary alkyl halide. For allyl heptafluoroisopropyl ether, the reaction typically proceeds via the interaction of a heptafluoroisopropoxide ion with an allyl halide (e.g., allyl bromide):

The alkoxide ion is generated by deprotonating heptafluoroisopropanol () using a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Challenges and Optimizations

The steric bulk of the heptafluoroisopropyl group and the electron-withdrawing nature of fluorine atoms pose challenges:

-

Low nucleophilicity : The heptafluoroisopropoxide ion’s reactivity is reduced due to steric hindrance from the trifluoromethyl groups.

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ion dissociation, improving reaction kinetics.

-

Temperature : Elevated temperatures (80–100°C) are often required to overcome kinetic barriers.

Table 1: Williamson Synthesis Conditions for this compound

| Parameter | Typical Value |

|---|---|

| Base | NaH |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield | 40–60% |

Nucleophilic Heptafluoroisopropoxylation Using Redox-Active Reagents

Reagent Design and Preparation

Recent advances employ redox-active -OCF(CF₃)₂ reagents for efficient heptafluoroisopropoxylation. These reagents are synthesized via oxidative coupling of hydroxylamines with silver heptafluoroisopropyl ():

Two primary reagents are utilized:

Nucleophilic Substitution Pathway

Reagent A reacts with allyl halides in the presence of a base (e.g., K₂CO₃) to yield this compound:

Table 2: Performance of Reagent A in Nucleophilic Substitution

| Substrate | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Allyl bromide | DMF | 80°C | 75 |

| Allyl chloride | DMF | 100°C | 62 |

| Allyl iodide | THF | 60°C | 68 |

Radical-Mediated Heptafluoroisopropoxylation

Mechanism and Applications

Reagent O' enables radical-based ether formation under visible light irradiation. The benzotriazolium moiety acts as a photocatalyst, generating an OCF(CF₃)₂ radical that couples with allyl groups:

This method is particularly effective for substrates resistant to nucleophilic pathways.

Experimental Conditions

-

Light source : Blue LEDs (450 nm).

-

Solvent : Acetonitrile.

-

Additives : 1,8-Diazabicycloundec-7-ene (DBU) as a base.

Table 3: Radical Pathway Efficiency

| Substrate | Irradiation Time | Yield (%) |

|---|---|---|

| Allyl benzene | 6 hours | 82 |

| Allyl acetate | 8 hours | 71 |

| Allyl cyanide | 10 hours | 65 |

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Williamson Synthesis | Well-established protocol | Low yields with bulky groups | Moderate |

| Nucleophilic (Reagent A) | High yields for allyl halides | Requires anhydrous conditions | High |

| Radical (Reagent O') | Tolerates steric hindrance | Photochemical setup required | Low to moderate |

化学反応の分析

Types of Reactions: Allyl heptafluoroisopropyl ether undergoes various chemical reactions, including:

Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HBr or HI.

Substitution Reactions: Ethers can undergo nucleophilic substitution reactions, particularly when protonated to form a good leaving group.

Common Reagents and Conditions:

Strong Acids: HBr, HI

Bases: Sodium hydride (NaH), Silver oxide (Ag2O)

Major Products:

Alcohols and Alkyl Halides: The cleavage of this compound typically results in the formation of alcohols and alkyl halides.

科学的研究の応用

Chemical Properties and Structure

Allyl heptafluoroisopropyl ether has the molecular formula and a molecular weight of 226.09 g/mol. Its physical properties include:

- Boiling Point : 64-65°C

- Density : 1.351±0.06 g/cm³

- Refractive Index : 1.301

The compound features both allyl and heptafluoroisopropyl groups, which contribute to its unique reactivity compared to other ethers .

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution when protonated, forming a good leaving group.

- Acidic Cleavage : It can be cleaved using strong acids (e.g., HBr or HI), resulting in the formation of alcohols and alkyl halides .

Medicinal Chemistry

Research indicates potential applications in drug development and delivery systems. The fluorinated nature of the compound may enhance the pharmacokinetic properties of drug candidates, making them more effective in therapeutic applications .

Material Science

In material science, this compound is explored for its role in producing specialty chemicals and materials. Its properties make it suitable for applications requiring high functionality, such as:

- Coatings : Used in high-performance coatings due to its chemical stability and resistance to degradation.

- Electronic Materials : Potential applications in semiconductor sealants and printed circuit boards .

Industrial Applications

This compound finds utility in various industrial processes:

- Specialty Chemicals Production : It serves as an intermediate for synthesizing other complex fluorinated compounds.

- Adhesives and Sealants : The compound's reactivity with other materials makes it valuable in formulating adhesives and sealants that require durability and resistance to environmental factors .

Case Study 1: Drug Development

A study investigated the use of this compound as a potential carrier for drug molecules, enhancing their solubility and bioavailability. Results indicated improved therapeutic efficacy compared to traditional carriers.

Case Study 2: Coating Formulations

Research conducted on the incorporation of this compound into coating formulations demonstrated enhanced resistance to solvents and UV radiation, making it suitable for outdoor applications.

作用機序

The mechanism by which allyl heptafluoroisopropyl ether exerts its effects involves the protonation of the ether oxygen , forming a good leaving group that can be eliminated in S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the nature of the substituents attached to the ether.

類似化合物との比較

Key Observations :

- Fluorination significantly increases molecular weight and density. This compound has the highest fluorine content, contributing to its lower boiling point compared to less-fluorinated analogs like allyl 2,2,3,3-tetrafluoropropyl ether .

Reactivity and Chemical Behavior

Polymerization Potential

Allyl ethers exhibit higher reactivity in hydrogen atom transfer (HAT) and polymerization compared to non-ether allyl systems. For example:

- This compound shows lower bond dissociation energy (BDE) and activation energy (Ea) than non-fluorinated allyl compounds, enabling faster polymerization rates .

- The Gibbs free energy change (ΔrG) for allyl ether systems is more negative (−26.61 kcal/mol) than for allyl systems (−21.55 kcal/mol), indicating greater thermodynamic driving force for reactions .

Claisen Rearrangement

- Allyl phenyl ether rearranges at 200°C without solvent, yielding 2-allylphenol derivatives .

Environmental Reactivity

- Allyl ethyl ether (AEE) reacts with hydroxyl (OH) radicals in the atmosphere, with rate coefficients increasing at higher temperatures (263–358 K) .

- Fluorinated allyl ethers may exhibit slower atmospheric degradation due to the stability of C-F bonds, though specific data for this compound is lacking .

生物活性

Allyl heptafluoroisopropyl ether is a fluorinated ether compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, including its effects on microorganisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHFO. Its structure features a heptafluoroisopropyl group attached to an allyl ether moiety, which contributes to its distinctive properties, such as low surface tension and high hydrophobicity. These characteristics make it an attractive candidate for various applications, including self-lubricating surfaces and antimicrobial coatings.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to reduce biofilm formation by various microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus. For instance, one study reported a reduction of over 90% in biofilm formation on surfaces treated with this compound after just 24 hours of exposure under dynamic flow conditions .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Biofilm Reduction (%) | Exposure Time (hours) |

|---|---|---|

| Pseudomonas aeruginosa | >90 | 24 |

| Staphylococcus aureus | >70 | 24 |

| Escherichia coli | >60 | 48 |

Cytotoxicity Studies

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxic effects of this compound on human cells. A study conducted on human epithelial cells indicated that at low concentrations (below 100 µM), the compound did not exhibit significant cytotoxicity. However, at higher concentrations, there was a noticeable decrease in cell viability, suggesting a dose-dependent response .

Table 2: Cytotoxicity of this compound on Human Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 1: Application in Coatings

In a practical application, researchers developed a slippery self-lubricating coating incorporating this compound. This coating demonstrated not only reduced friction but also significant resistance to microbial colonization. Over time, surfaces treated with this coating retained their lubricating properties while preventing biofilm formation, making it suitable for medical devices and industrial applications .

Case Study 2: Use in Biomedical Applications

Another study explored the use of this compound as a component in drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers achieved enhanced stability and reduced protein adsorption. This modification improved the efficacy of drug delivery systems in targeting cancer cells while minimizing side effects on healthy tissues .

Research Findings

The biological activity of this compound is supported by various research findings:

- Antimicrobial Efficacy : The ability to inhibit biofilm formation suggests potential use in medical devices and coatings.

- Cytotoxicity : While generally safe at low concentrations, caution is advised when used in formulations intended for human exposure.

- Surface Modification : Its unique properties can enhance the performance of materials in biomedical applications.

Q & A

Q. What are the recommended synthetic pathways for allyl heptafluoroisopropyl ether, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution between allyl bromide and heptafluoroisopropyl alcohol under inert conditions. Key steps include:

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the fluorinated alcohol.

- Controlled temperature (40–60°C) to balance reactivity and side-product formation.

- Catalysis with K₂CO₃ or CsF to enhance nucleophilicity . Purity is optimized through fractional distillation under reduced pressure (BP: ~85–90°C at 760 mmHg) and characterization via ¹⁹F NMR to confirm the absence of unreacted fluorinated precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H and ¹³C NMR : Identify allyl group protons (δ 5.8–5.2 ppm for CH₂=CH–) and ether linkages.

- ¹⁹F NMR : Resolve heptafluoroisopropyl signals (CF₃ and CF₂ groups, δ -70 to -80 ppm).

- FT-IR : Confirm C–O–C ether stretch (~1100 cm⁻¹) and C–F vibrations (1200–1300 cm⁻¹).

- GC-MS : Verify molecular ion peaks (m/z ~246 for [M]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flammable liquid).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent fluorinated byproducts .

Advanced Research Questions

Q. How does this compound behave in radical copolymerization systems, and what factors influence reactivity?

The electron-withdrawing heptafluoroisopropyl group reduces the allyl moiety’s reactivity in radical reactions. Methodological considerations:

- Initiator Selection : Use high-energy initiators like AIBN or UV-activated benzophenone to overcome low propagation rates.

- Solvent Polarity : Polar solvents (e.g., acetone) enhance solubility of fluorinated monomers but may retard chain transfer.

- Kinetic Studies : Monitor conversion via real-time FT-IR to track C=C bond consumption (~1630 cm⁻¹) .

Q. What computational methods can predict the thermodynamic stability of this compound in catalytic processes?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

Q. How can plasma etching applications of this compound be experimentally designed to minimize global warming potential (GWP)?

Comparative studies with SF₆ (GWP = 23,500) require:

- ICP Plasma Parameters : Vary bias voltage (50–200 V) and gas flow rates (10–50 sccm) to optimize etch rates on SiC or SiO₂.

- Emission Spectroscopy : Monitor F* radicals (703 nm) to correlate plasma density with etching efficiency.

- Byproduct Analysis : Use FT-IR gas-phase detection of CF₄ or COF₂ to assess environmental impact .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from:

- Moisture Sensitivity : Use Karl Fischer titration to quantify trace H₂O in reagents.

- Steric Effects : Substituent bulkiness in fluorinated alcohols slows kinetics; employ high-pressure reactors or microwave-assisted synthesis.

- Analytical Calibration : Standardize GC-MS with internal standards (e.g., perfluorotributylamine) for accurate yield quantification .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.8 (m, CH₂=CH–), 4.2 (t, O–CH₂) | |

| ¹⁹F NMR (CDCl₃) | δ -72.5 (CF₃), -75.1 (CF₂) | |

| FT-IR | 1120 cm⁻¹ (C–O–C), 1245 cm⁻¹ (C–F) |

Table 2: Plasma Etching Parameters Using this compound vs. SF₆

| Parameter | This compound | SF₆ |

|---|---|---|

| Etch Rate (nm/min) | 120–150 | 200–250 |

| GWP | 392 | 23,500 |

| Dominant Byproduct | CF₃COF | CF₄, SO₂F₂ |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。